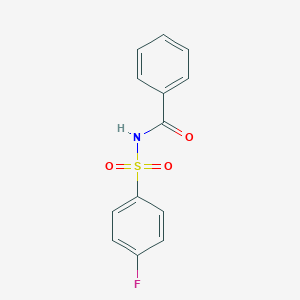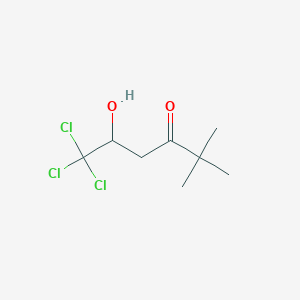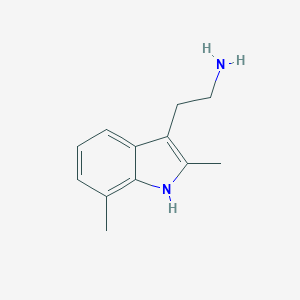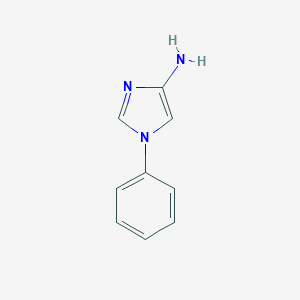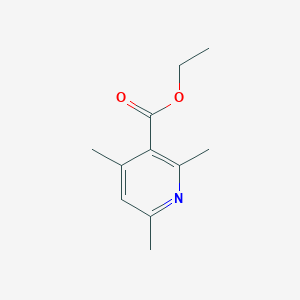![molecular formula C30H48O3 B185971 (E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid CAS No. 13878-92-7](/img/structure/B185971.png)
(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inhibition in Mycolic Acid Biosynthesis
- (Z)-Tetracos-5-enoic acid, a key intermediate in the biosynthesis of mycobacterial mycolic acids, can be inhibited by certain cyclopropene analogues. Compounds like methyl 4-(2-octadecylcyclopropen-1-yl)butanoate, related to (E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid, have shown to act as inhibitors of mycolic acid biosynthesis, crucial in the cell envelope of pathogenic mycobacteria (Hartmann et al., 1994); (Besra et al., 1993).
Fatty Acid Derivatives and Biological Activities
- New fatty acids isolated from the marine green alga Ulva fasciata Delile, including compounds structurally similar to this compound, have been studied for their biological activities. Such compounds exhibited antimicrobial and cytotoxic properties (Abou-ElWafa et al., 2009).
Synthesis and Characterization of Analogues
- The synthesis and characterization of various analogues related to this compound have been explored. These include bicyclic compounds and fatty acid derivatives with potential applications in organic synthesis and chemical biology (Hanzawa et al., 2012); (Banday et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid' involves the conversion of a commercially available starting material, geranylgeraniol, to the desired product via a series of chemical reactions.", "Starting Materials": ["Geranylgeraniol", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water"], "Reaction": ["Step 1: Bromination of geranylgeraniol using bromine and sodium hydroxide to form 6-bromo-geranylgeraniol.", "Step 2: Reduction of 6-bromo-geranylgeraniol using sodium borohydride to form 6-hydroxy-geranylgeraniol.", "Step 3: Protection of the hydroxyl group in 6-hydroxy-geranylgeraniol using acetic anhydride and pyridine to form the corresponding acetate ester.", "Step 4: Oxidation of the double bond in the side chain of 6-acetoxy-geranylgeraniol using sodium periodate to form the corresponding aldehyde.", "Step 5: Reduction of the aldehyde using sodium cyanoborohydride to form the corresponding alcohol.", "Step 6: Protection of the hydroxyl group in the alcohol using methanol and sodium methoxide to form the corresponding methyl ether.", "Step 7: Deprotection of the hydroxyl group in the methyl ether using hydrochloric acid to form the corresponding carboxylic acid.", "Step 8: Neutralization of the carboxylic acid using sodium bicarbonate to form the corresponding sodium salt.", "Step 9: Purification of the sodium salt using water and sodium chloride to obtain the final product, '(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid'." ] } | |
CAS-Nummer |
13878-92-7 |
Molekularformel |
C30H48O3 |
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
(E,6R)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9+/t19-,21-,22+,23+,24-,27-,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
CYHOTEDWAOHQLA-AKGXXHIGSA-N |
Isomerische SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@H](C5(C)C)O)C)C |
SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Kanonische SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Aussehen |
Powder |
melting_point |
168-170°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)




